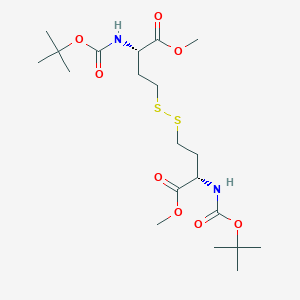

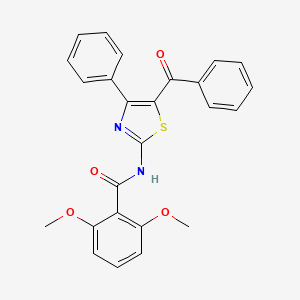

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

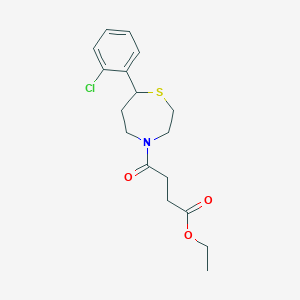

5-(1-isopropyl-1H-tetrazol-5-yl)-2-methoxy-N-phenylbenzenesulfonamide, also known as Compound A, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activity.

Scientific Research Applications

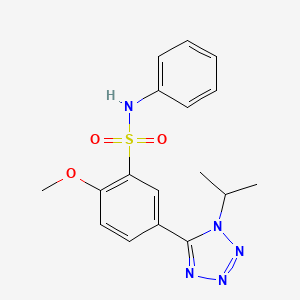

Medicinal Chemistry and Drug Design Tetrazole derivatives have garnered attention for their therapeutic potential, highlighted by their role as G protein-coupled receptor (GPR35) agonists, which may be relevant in treating pain, inflammatory, and metabolic diseases. A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, designed and synthesized for their GPR35 agonistic activities, demonstrated significant potency, with some compounds showing excellent druglike properties and potential as candidates for developing potent GPR35 agonists (Wei et al., 2018).

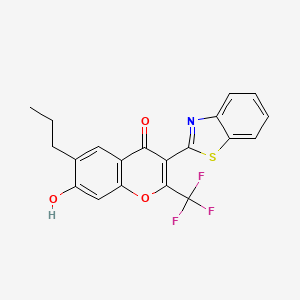

Photodynamic Therapy (PDT) In the context of PDT, zinc phthalocyanines substituted with tetrazole-derived benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy. Their solubility in common solvents and monomeric species, along with favorable fluorescence, singlet oxygen production, and photostability, underline their potential as photosensitizer candidates in PDT, offering an effective alternative therapy in cancer treatment (Öncül et al., 2021; Öncül et al., 2022).

Anticancer Activity Additionally, novel aminothiazole-paeonol derivatives, synthesized and characterized for their anticancer effects, demonstrated high anticancer potential against various human cancer cell lines, including gastric and colorectal adenocarcinomas. Among these derivatives, certain compounds showed potent inhibitory activity, surpassing that of conventional treatments like 5-fluorouracil against specific cancer cell lines, highlighting the promise of tetrazole derivatives as lead compounds in developing anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

properties

IUPAC Name |

2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-12(2)22-17(18-20-21-22)13-9-10-15(25-3)16(11-13)26(23,24)19-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQIJFKWIFCAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321158 |

Source

|

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

488128-69-4 |

Source

|

| Record name | 2-methoxy-N-phenyl-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)

![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)